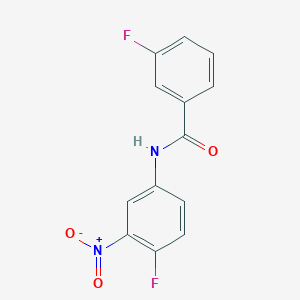
2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups attached to the benzene ring and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-3-methylbenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-methoxy-3-methylbenzoic acid or 2-methoxy-3-methylbenzaldehyde.
Reduction: Formation of 2-methoxy-N-(4-methoxyphenyl)-3-methylbenzylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-N-(4-methoxyphenyl)benzamide
- 3-methoxy-N-(4-methoxyphenyl)benzamide
- 2-methoxy-N-(3-methoxyphenyl)-3-methylbenzamide
Uniqueness
2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups and the amide functionality provides a distinct set of properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-5-4-6-14(15(11)20-3)16(18)17-12-7-9-13(19-2)10-8-12/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXDYSPQZAGEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-Chloro-4-(furan-2-carbonylamino)anilino]-4-oxobutanoic acid](/img/structure/B5823297.png)


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5823333.png)
![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B5823337.png)
![2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5823341.png)
![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)




![3-chloro-N-[(2,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5823376.png)
![(4Z)-3-(4-CHLOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5823387.png)

